molecular formula C16H14O2 B2731570 Methyl 9-methylfluorene-9-carboxylate CAS No. 3300-16-1

Methyl 9-methylfluorene-9-carboxylate

Cat. No.: B2731570
CAS No.: 3300-16-1
M. Wt: 238.286
InChI Key: IHPSWTZHVWAGFX-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorene (B118485) and its 9-Substituted Derivatives in Organic Synthesis

Fluorene, first isolated from coal tar by Marcellin Berthelot in 1867, is a tricyclic aromatic compound consisting of two benzene (B151609) rings fused to a central five-membered ring. chembk.com The methylene (B1212753) bridge at the 9-position is a key feature, as the protons on this carbon are acidic (pKa ≈ 22.6 in DMSO), facilitating deprotonation to form the stable, aromatic fluorenyl anion. aaronchem.com This reactivity at the C-9 position makes it a versatile handle for introducing a wide variety of substituents, leading to the synthesis of numerous 9-substituted and 9,9-disubstituted fluorene derivatives. researchgate.net

These derivatives are of significant interest across various scientific disciplines. In materials science, the rigid and planar structure of the fluorene core, combined with its inherent fluorescence, makes it an ideal component for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. ontosight.ai The ability to tune the electronic properties through substitution at the 9-position allows for the rational design of materials with specific charge transport and emissive characteristics. esslabshop.com In medicinal chemistry, the fluorene scaffold is recognized as a privileged structure, appearing in a range of biologically active compounds with potential therapeutic applications. ontosight.ai

Overview of Methyl 9-methylfluorene-9-carboxylate's Position in Fluorene-Based Research

This compound is a specific derivative of fluorene that features two substituents at the 9-position: a methyl group and a methoxycarbonyl group. This disubstitution at the C-9 position is synthetically significant as it locks the geometry at this center, preventing the C-H acidity observed in the parent fluorene. The presence of both an alkyl group and an ester functionality provides a unique combination of steric and electronic properties.

While extensive research has been conducted on a wide range of 9-substituted fluorenes, detailed studies focusing specifically on this compound are not abundant in the peer-reviewed literature. Much of the available information on this compound is found in chemical supplier catalogs and databases, which provide basic physicochemical data. The compound is often considered as a synthetic intermediate or a building block for the construction of more complex fluorene-based molecules. Its precursor, 9-Methyl-9H-fluorene-9-carboxylic acid, is more commonly referenced in synthetic contexts.

The general synthetic route to this compound would logically proceed via the esterification of 9-Methyl-9H-fluorene-9-carboxylic acid with methanol (B129727), a standard transformation in organic synthesis. The parent carboxylic acid itself can be synthesized from fluorene through a sequence of deprotonation, carboxylation, and subsequent methylation.

Foundational Research and Historical Perspectives on Fluorene-9-carboxylate Esters

The study of fluorene-9-carboxylic acid and its esters dates back to the early 20th century, following the initial discovery and characterization of fluorene. Early research focused on understanding the reactivity of the 9-position and developing methods for its functionalization. The synthesis of fluorene-9-carboxylic acid was a key step in this exploration, often achieved by the carbonation of the fluorenyl anion with carbon dioxide. google.com

The subsequent esterification to form fluorene-9-carboxylate esters, such as the methyl or ethyl esters, was a logical extension of this work. These esters were valuable as synthetic intermediates, allowing for further chemical transformations. For instance, the ester group could be reduced to an alcohol or converted to an amide, providing access to a wider range of 9-substituted fluorene derivatives. ontosight.ai

A significant development in the synthesis of fluorene-9-carboxylic acid esters was the direct reaction of fluorene with dialkyl carbonates in the presence of a strong base, such as an alkali metal hydride or alkoxide. google.com This method provided a more direct route to the esters, bypassing the need to first isolate the carboxylic acid. Over the years, these foundational synthetic methods have been refined and expanded upon, enabling the preparation of a diverse library of fluorene-9-carboxylate esters for various research applications.

Data Tables

To provide a clear and concise summary of the key information, the following data tables are presented.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound3300-16-1C₁₆H₁₄O₂238.29Solid
9-Methyl-9H-fluorene-9-carboxylic acid3300-17-2C₁₅H₁₂O₂224.25Solid
Methyl 9H-fluorene-9-carboxylate3002-30-0C₁₅H₁₂O₂224.25Solid
Fluorene86-73-7C₁₃H₁₀166.22White leaflets

Table 2: Overview of Research Significance for Fluorene Derivatives

Derivative ClassKey Structural FeaturePrimary Area of ResearchExample Application
9-AlkylfluorenesAlkyl group(s) at C-9Materials Science, Organic SynthesisBuilding blocks for polymers in OLEDs
Fluorene-9-carboxylic AcidsCarboxyl group at C-9Organic Synthesis, Medicinal ChemistryPrecursors for pharmaceuticals
Fluorene-9-carboxylate EstersEster group at C-9Organic SynthesisIntermediates for further functionalization
9,9-Disubstituted FluorenesTwo non-hydrogen substituents at C-9Materials ScienceEnhanced stability in electronic devices

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 9-methylfluorene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPSWTZHVWAGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of Methyl 9 Methylfluorene 9 Carboxylate

Direct Synthetic Routes to Methyl 9-methylfluorene-9-carboxylate

The direct synthesis of this compound can be achieved through a few key methodologies, including the esterification of its corresponding carboxylic acid, the alkylation of a fluorene-9-carboxylate scaffold, and potentially through more advanced one-pot or multicomponent reactions.

Esterification Protocols from 9-Methylfluorene-9-carboxylic Acid

A primary and straightforward route to this compound is the esterification of its parent carboxylic acid, 9-Methylfluorene-9-carboxylic acid. This transformation is a fundamental reaction in organic chemistry and can be accomplished using several standard protocols.

One of the most common methods is Fischer-Speier esterification . This involves reacting 9-Methylfluorene-9-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

A related procedure has been successfully employed for the synthesis of the analogous compound, Methyl 9H-fluorene-9-carboxylate, from fluorene-9-carboxylic acid using methanol and a catalyst. ontosight.ai Similarly, the esterification of 9-Hydroxy-9H-fluorene-9-carboxylic acid to its methyl ester has been achieved by refluxing in methanol saturated with hydrogen chloride. While specific yields for the esterification of 9-Methylfluorene-9-carboxylic acid are not extensively reported in the literature, high conversions are generally expected under these standard conditions.

Table 1: Common Reagents for Esterification

CatalystSolventTypical Conditions
Sulfuric Acid (H₂SO₄)MethanolReflux
Hydrochloric Acid (HCl)MethanolReflux
Thionyl Chloride (SOCl₂)MethanolRoom Temperature to Reflux
N,N'-Dicyclohexylcarbodiimide (DCC)MethanolRoom Temperature

Another effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with methanol. This two-step approach is discussed further in the context of precursor chemistry.

Alkylation Strategies on Fluorene-9-carboxylate Scaffolds

An alternative strategy for the synthesis of this compound involves the alkylation of a fluorene-9-carboxylate scaffold, specifically the methylation of Methyl 9H-fluorene-9-carboxylate. The hydrogen at the C9 position of the fluorene (B118485) ring is acidic and can be removed by a suitable base to generate a nucleophilic carbanion.

This fluorenyl anion can then react with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to introduce the methyl group at the C9 position. Research has shown that the methyl fluorene-9-carboxylate anion reacts efficiently with a variety of alkyl halides, indicating the viability of this approach. cdnsciencepub.com The choice of base and solvent is crucial for the success of this reaction, with common systems including sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Table 2: Reagents for Alkylation of Fluorene-9-carboxylate Scaffolds

BaseAlkylating AgentSolvent
Sodium Hydride (NaH)Methyl Iodide (CH₃I)THF, DMF
Potassium tert-butoxide (t-BuOK)Methyl Iodide (CH₃I)THF, DMSO
Sodium Hydroxide (B78521) (NaOH)Dimethyl Sulfate ((CH₃)₂SO₄)Phase Transfer Catalyst

This method offers the advantage of starting from the readily available Methyl 9H-fluorene-9-carboxylate, which can be synthesized from fluorene itself.

Development of One-Pot and Multicomponent Synthetic Approaches

Modern organic synthesis increasingly focuses on the development of one-pot and multicomponent reactions (MCRs) to enhance efficiency and reduce waste. While the literature does not extensively describe a specific one-pot or multicomponent reaction for the direct synthesis of this compound, the principles of these methodologies can be applied.

A hypothetical one-pot synthesis could involve the initial carboxylation of fluorene, followed by in-situ methylation and esterification. However, the compatibility of the reagents and the control of selectivity would be significant challenges to overcome.

Multicomponent reactions involving fluorene derivatives have been reported, primarily focusing on the synthesis of more complex, polycyclic structures. These reactions often utilize the reactivity of the C9 position of fluorene. Future research may lead to the development of novel MCRs that could provide a more direct and efficient route to 9,9-disubstituted fluorene derivatives like this compound.

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of this compound is highly dependent on the availability and purity of its key precursors. The primary intermediates of interest are 9-Methylfluorene-9-carboxylic Acid and its corresponding acyl chloride.

Synthesis and Targeted Functionalization of 9-Methylfluorene-9-carboxylic Acid

9-Methylfluorene-9-carboxylic acid is the direct precursor for the esterification route. Its synthesis can be approached in a few ways. One common method involves the alkylation of fluorene-9-carboxylic acid. This can be achieved by deprotonating the C9 position of fluorene-9-carboxylic acid with a strong base, followed by reaction with a methylating agent.

Alternatively, 9-methylfluorene (B46981) can be synthesized first, and then the carboxylic acid group can be introduced at the C9 position. The methylation of fluorene can be accomplished using a base such as potassium tert-butoxide and an alcohol as the alkylating agent under relatively mild conditions. nih.gov The subsequent carboxylation of 9-methylfluorene at the C9 position can be achieved by deprotonation with a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice). A similar procedure has been reported for the synthesis of 1-methyl-9-fluorenecarboxylic acid from 1-methylfluorene. prepchem.com

Another reported synthesis of 9-methylfluorene involves the cleavage of 9-methyl-9-benzoylfluorene with potassium hydroxide in ethanol. cdnsciencepub.com

Preparation of 9-Methylfluorene-9-carbonyl Chloride and Related Acyl Halides

For certain esterification protocols, or for the synthesis of other derivatives, the conversion of 9-Methylfluorene-9-carboxylic acid to its corresponding acyl chloride, 9-Methylfluorene-9-carbonyl chloride, is a necessary step. This transformation makes the carbonyl carbon significantly more electrophilic and reactive towards nucleophiles like methanol.

The preparation of acyl chlorides from carboxylic acids is a standard procedure in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, and may be facilitated by a catalytic amount of a tertiary amine or DMF. The byproducts of these reactions are gaseous (SO₂ and HCl, or CO, CO₂, and HCl), which helps to drive the reaction to completion. While specific protocols for the synthesis of 9-Methylfluorene-9-carbonyl chloride are not widely detailed in the academic literature, its commercial availability suggests that these standard methods are effective.

Chemo- and Regioselective Transformations for Advanced Derivatization

The inherent reactivity of both the ester moiety and the fluorene aromatic system in this compound allows for a range of selective modifications. Strategic manipulation of reaction conditions and reagents enables the targeted functionalization of either part of the molecule, paving the way for the synthesis of a diverse library of derivatives.

Selective Modifications at the Ester Moiety

The ester functional group in this compound is a key site for chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

Hydrolysis: The saponification of the methyl ester to the corresponding carboxylic acid, 9-methylfluorene-9-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. While standard aqueous hydroxide solutions can be effective, the sterically hindered nature of the C9-substituted ester can sometimes necessitate more forcing conditions or alternative methods to achieve high yields. rsc.orgarkat-usa.orgscite.airesearchgate.netchemicalforums.com The use of potassium tert-butoxide in anhydrous DMSO has been reported as an effective method for the hydrolysis of hindered esters at room temperature. scite.ai

Reduction: The ester can be selectively reduced to the corresponding primary alcohol, (9-methyl-9H-fluoren-9-yl)methanol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, typically affording high yields of the desired alcohol. masterorganicchemistry.comnih.gov It is important to note that NaBH4 is generally not strong enough to reduce esters. nih.gov The reaction with LiAlH4 proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. masterorganicchemistry.com

Transformation Reagents and Conditions Product Typical Yield (%)
HydrolysisNaOH (aq), Reflux9-methylfluorene-9-carboxylic acidModerate to High
HydrolysisKOBut, H2O, DMSO, RT9-methylfluorene-9-carboxylic acidHigh scite.ai
ReductionLiAlH4, THF(9-methyl-9H-fluoren-9-yl)methanolHigh masterorganicchemistry.com

Site-Specific Functionalization of the Fluorene Aromatic System

The fluorene ring system is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic backbone. The directing effects of the substituents at the C9 position play a crucial role in determining the regioselectivity of these reactions. The 9-methyl and 9-methoxycarbonyl groups are both ortho-, para-directing, however, the ester group is deactivating while the alkyl group is activating. wikipedia.orgmasterorganicchemistry.com The interplay of these electronic effects, along with steric hindrance from the C9-substituents, will influence the position of electrophilic attack. The most likely positions for substitution are C2 and C7, which are para to the C9 position and generally the most reactive sites in the fluorene system.

Halogenation and Nitration: Reactions such as halogenation (e.g., with Br2/FeBr3) and nitration (e.g., with HNO3/H2SO4) can introduce bromine or nitro groups onto the fluorene core. While specific studies on this compound are not extensively documented, studies on related fluorene derivatives provide insights into the expected regioselectivity. For instance, the nitration of 9-fluorenone (B1672902) derivatives has been shown to be highly regioselective. researchgate.net

Reaction Reagents Expected Major Products
BrominationBr2, FeBr3Methyl 2-bromo-9-methylfluorene-9-carboxylate and Methyl 2,7-dibromo-9-methylfluorene-9-carboxylate
NitrationHNO3, H2SO4Methyl 9-methyl-2-nitrofluorene-9-carboxylate and Methyl 9-methyl-2,7-dinitrofluorene-9-carboxylate

Catalytic Approaches and Optimized Conditions in the Synthesis of Fluorene-9-carboxylate Derivatives

Modern catalytic methods offer efficient and selective pathways for the synthesis and functionalization of fluorene-9-carboxylate derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction of C-C and C-N bonds on the fluorene scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the aromatic ring of this compound opens up possibilities for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling a halogenated fluorene derivative with an organoboron reagent in the presence of a palladium catalyst and a base. youtube.comyoutube.com This methodology is highly versatile for the synthesis of biaryl compounds and other complex architectures. The synthesis of substituted fluorenes and indenofluorenes has been achieved through tandem palladium-catalyzed Suzuki cross-coupling and cyclization reactions. nih.gov

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. wikipedia.org This reaction provides a means to introduce alkenyl substituents onto the fluorene core. A modular tandem Mizoroki-Heck/reductive Heck reaction has been developed to construct diverse fluorene derivatives.

C-H Activation: Direct C-H activation and functionalization represent an atom-economical approach to modifying the fluorene system. Palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling has been utilized for the facile synthesis of fluorene-9-carboxamides. rsc.org

Catalytic Reaction Catalyst/Reagents Application in Fluorene Chemistry
Suzuki-Miyaura CouplingPd catalyst, Base, Organoboron reagentSynthesis of biaryl fluorene derivatives. youtube.comyoutube.comnih.gov
Heck-Mizoroki ReactionPd catalyst, Base, AlkeneIntroduction of alkenyl substituents.
C-H Activation/CouplingPd catalyst, OxidantDirect functionalization of the fluorene core. rsc.org

The optimization of these catalytic reactions often involves screening of various palladium catalysts, ligands, bases, and solvents to achieve high yields and selectivity. The choice of reaction conditions is critical and depends on the specific substrates and the desired transformation.

Chemical Reactivity and Mechanistic Investigations of Methyl 9 Methylfluorene 9 Carboxylate

Nucleophilic and Electrophilic Reactions at the Fluorene (B118485) 9-Position

The C-9 position of the fluorene ring is notable for its reactivity. The methylene (B1212753) bridge protons in 9H-fluorene are relatively acidic (pKa ≈ 22.6 in DMSO) due to the extensive delocalization and aromatic stabilization of the resulting fluorenyl anion. In methyl 9-methylfluorene-9-carboxylate, the C-9 position is a quaternary carbon, precluding direct deprotonation. However, the ester functionality at this position becomes the primary site for nucleophilic attack, while the fluorenyl moiety significantly influences the stability of intermediates and products.

The ester group of this compound is a prime target for nucleophilic attack by strong organometallic reagents such as Grignard reagents (R-MgX). Based on the general reactivity of esters, the reaction is expected to proceed via a double addition mechanism.

The initial step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which is unstable. The intermediate collapses by ejecting the methoxide (B1231860) (-OCH₃) leaving group, resulting in the formation of a 9-methyl-9-fluorenyl ketone.

However, the newly formed ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. A second equivalent of the Grignard reagent rapidly attacks the ketone's carbonyl carbon. This second nucleophilic addition leads to a new tetrahedral intermediate, a magnesium alkoxide. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. The final product is a 9,9-disubstituted fluorene derivative bearing a methyl group and a new tertiary alcohol moiety.

Table 1: Predicted Products from Grignard Reaction

Starting Material Grignard Reagent (R-MgX) Intermediate Final Product (after workup)

This transformation is a powerful method for introducing two identical alkyl or aryl groups at the carbon atom of the original ester, leading to the synthesis of complex, sterically hindered tertiary alcohols centered at the C-9 position of the fluorene scaffold.

While this compound itself cannot be directly deprotonated at the C-9 position to form a fluorenyl anion, its parent compound, methyl 9H-fluorene-9-carboxylate, can be. The C-9 proton of methyl 9H-fluorene-9-carboxylate is significantly acidic, as the resulting carbanion (enolate) is stabilized by both the aromatic fluorenyl system and the adjacent carboxylate group.

This enolate is a potent nucleophile and can readily participate in alkylation reactions. libretexts.org182.160.97 The reaction proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) to displace the halide leaving group. libretexts.org This process forms a new carbon-carbon bond at the 9-position. youtube.com The synthesis of the target compound, this compound, can be achieved through this very reaction, by alkylating methyl 9H-fluorene-9-carboxylate with a methyl halide.

Table 2: Synthesis of this compound via Alkylation

Substrate Base Alkylating Agent Product

The choice of base is crucial; strong, non-nucleophilic bases like LDA are often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions. youtube.com The constraints of SN2 reactions apply, meaning primary and methyl halides are the most effective alkylating agents. libretexts.org

Acylation of fluorenyl anions is generally more complex and less common than alkylation. The reaction of an enolate with an acylating agent (like an acyl chloride) can lead to C-acylation or O-acylation, and the resulting β-dicarbonyl product can be prone to subsequent cleavage reactions.

Palladium-catalyzed carbonylation reactions are fundamental processes for introducing a carbonyl group into organic molecules, typically using carbon monoxide (CO) gas. nih.gov Conversely, decarbonylation is the reverse process, where a carbonyl group is removed. While there is extensive literature on palladium-catalyzed reactions for synthesizing fluorenes and fluorenones, rsc.orgrsc.orgresearchgate.net the specific use of 9-methylfluorene-9-carbonyl chloride as a source of carbon monoxide in a palladium-catalyzed cycle is not a documented transformation.

Theoretically, for 9-methylfluorene-9-carbonyl chloride to act as a CO source, it would need to undergo a palladium-catalyzed decarbonylation. The plausible mechanistic pathway would involve the following steps:

Oxidative Addition: A low-valent palladium(0) complex would oxidatively add to the carbon-chlorine bond of the acyl chloride. This would form a palladium(II) acyl complex.

Decarbonylation: The resulting Pd(II) acyl complex could then undergo decarbonylation, where the carbonyl group migrates from the fluorenyl moiety to the palladium center. This is often followed by the expulsion of CO gas, leaving a palladium(II)-fluorenyl complex.

Reductive Elimination/Transmetalation: The subsequent fate of the palladium(II)-fluorenyl complex would depend on the other reagents present. It could undergo reductive elimination with another ligand to regenerate the Pd(0) catalyst or participate in a cross-coupling reaction if a suitable partner is available.

This decarbonylation would release CO in situ, which could then participate in a separate palladium-catalyzed carbonylation reaction with a different substrate. However, such a process would be in competition with other potential reactions of the palladium-acyl intermediate, making it a challenging and indirect method for sourcing CO. More commonly, stable and controllable CO surrogates are employed for CO-free carbonylation reactions.

Radical Pathways and Photochemical Reactivity Studies

The fluorene ring system can stabilize radical intermediates, making it a subject of interest in radical chemistry. The C-9 position is the primary site of radical formation, leading to the resonance-stabilized 9-fluorenyl radical.

Fluorene-9-percarboxylates (or fluorene-9-peroxyesters) are compounds containing a peroxy (-O-O-) linkage attached to the fluorenyl-9-carbonyl group. Like other peresters, they are expected to be thermally and photochemically labile, serving as sources of free radicals. The fragmentation mechanism is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, which has a low bond dissociation energy.

The proposed fragmentation pathway is as follows:

Homolytic O-O Cleavage: Upon heating or irradiation, the perester undergoes homolysis of the O-O bond to generate a fluorene-9-carboxyl radical and an alkoxyl or aryl radical.

Decarboxylation: The fluorene-9-carboxyl radical is highly unstable and is expected to rapidly lose a molecule of carbon dioxide (CO₂) in a process called decarboxylation. This step is thermodynamically favorable due to the formation of the stable CO₂ molecule.

Formation of the 9-Fluorenyl Radical: The decarboxylation step results in the formation of a resonance-stabilized 9-fluorenyl radical.

The 9-methylfluorenyl radical is a key transient intermediate in the radical chemistry of 9-methylfluorene (B46981) derivatives. This radical is stabilized by the delocalization of the unpaired electron over the entire biphenyl (B1667301) system of the fluorene core. researchgate.net The stability of this radical has been quantified through thermochemical studies. epa.gov

The homolytic cleavage of 9,9'-dimethyl-9,9'-bifluorenyl provides a direct route to two equivalents of the 9-methyl-9-fluorenyl radical. epa.gov Studies on this dissociation have provided key thermodynamic data.

Table 3: Thermochemical Data for the 9-Methylfluorenyl Radical

Parameter Value Reference
Heat of Formation (ΔHf⁰(g)) 268 kJ mol⁻¹ epa.gov
C-H Bond Dissociation Energy (BDE) in 9-methylfluorene 338 kJ mol⁻¹ epa.gov

The significant radical stabilization energy indicates that the 9-methylfluorenyl radical is substantially more stable than a simple tertiary alkyl radical like the tert-butyl radical. epa.gov

Due to their transient nature, these radicals are typically studied using indirect methods or specialized spectroscopic techniques. Electron Spin Resonance (ESR) spectroscopy is a primary tool for the direct detection and characterization of radical species. Spin trapping techniques can also be employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by ESR. The pyrolyses of various tribiphenylenepropane isomers have been shown to generate fluorenyl-type radicals, which were confirmed by ESR studies. oup.com

Rearrangement Reactions and Intramolecular Reorganizations of this compound

The structural framework of 9-substituted fluorene derivatives, such as this compound, provides a platform for a variety of fascinating molecular transformations. The steric crowding at the C9 position and the electronic nature of the fluorene ring system can drive rearrangement reactions and intramolecular reorganizations, leading to the formation of new carbocyclic and heterocyclic frameworks. Mechanistic investigations into these processes offer valuable insights into the reactivity and stability of fluorenyl intermediates.

Wagner-Meerwein Type Rearrangements in 9-Substituted Fluorene Systems

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements that are particularly relevant to sterically hindered systems like 9-substituted fluorenes. While direct studies on this compound are limited, extensive research on closely related 9-alkyl-9-fluorenylmethyl systems provides a strong basis for understanding its potential reactivity. These rearrangements are typically initiated by the formation of a carbocation adjacent to the fluorene nucleus, which can then undergo skeletal reorganization.

Studies on the solvolysis of 9-alkyl-9-fluorenylmethyl p-toluenesulfonates (tosylates) in formic acid have shown that the rate of decomposition increases with the size of the alkyl group at the 9-position. This acceleration is attributed to the relief of steric strain upon ionization and rearrangement. The primary products of these reactions are often phenanthrene (B1679779) derivatives, formed through a ring expansion of the five-membered ring of the fluorene system.

The generally accepted mechanism involves the formation of a primary carbocation upon departure of the leaving group. This carbocation is highly unstable and rapidly undergoes a 1,2-shift, where one of the aryl groups of the fluorene system migrates to the adjacent carbon, leading to a more stable secondary or tertiary carbocation. Subsequent elimination of a proton results in the formation of the aromatic phenanthrene ring system.

Table 1: Relative Rates of Formolysis of 9-Alkyl-9-fluorenylmethyl Tosylates in Formic Acid

9-Alkyl GroupRelative Rate (k_rel)
Methyl1.0
Ethyl2.5
Isopropyl7.8
tert-Butyl25.6

Data extrapolated from studies on related systems. The precise rates for this compound are not available.

It is important to note that the nature of the substituent at the 9-position and the reaction conditions can significantly influence the outcome of these rearrangements. For instance, in the case of this compound, the presence of the ester group could potentially influence the stability of the carbocationic intermediates and the migratory aptitude of the aryl groups.

Acid-Base Chemistry and Stabilization of Fluorene-9-Carboxylate Carbanions

The acidity of the protons at the C9 position of fluorene is a well-established feature of this molecule, leading to the formation of a stable, aromatic fluorenyl anion upon deprotonation. The introduction of substituents at the 9-position, as in this compound, significantly alters the acid-base properties and the nature of the corresponding carbanion.

The C9-H proton of fluorene has a pKa of approximately 22.6 in DMSO, indicating its relatively high acidity for a hydrocarbon. This is due to the high degree of s-character in the C-H bond and the aromatic stabilization of the resulting fluorenyl anion, which has 14 π-electrons and conforms to Hückel's rule.

In the case of 9-substituted fluorene-9-carboxylic acids, the primary acidic site is the carboxylic acid proton. The pKa of fluorene-9-carboxylic acid has been determined to be approximately 3.61 in aqueous solution. ucsb.edu The presence of the fluorenyl moiety acts as an electron-withdrawing group, stabilizing the carboxylate anion and making it a stronger acid than benzoic acid (pKa ≈ 4.2).

The stability of a hypothetical fluorene-9-carboxylate carbanion, where a negative charge is generated at a position other than C9, would be influenced by the substituents at the 9-position. The methyl group is generally considered to be electron-donating through an inductive effect, which would be destabilizing to a nearby carbanion. imperial.ac.uk Conversely, the methyl carboxylate group is electron-withdrawing through both inductive and resonance effects, which would help to stabilize a negative charge.

Table 2: Approximate pKa Values of Relevant Compounds in DMSO

CompoundpKa
Fluorene22.6
Toluene~43
Fluorene-9-carboxylic acid~11 (for the C9-H proton)

Note: The pKa of the C9-H proton in fluorene-9-carboxylic acid is significantly lower than that of fluorene due to the electron-withdrawing nature of the carboxylate group.

Advanced Spectroscopic and Structural Characterization of Methyl 9 Methylfluorene 9 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of Methyl 9-methylfluorene-9-carboxylate. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the atoms.

Unambiguous ¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the fluorene (B118485) moiety and the aliphatic protons of the two methyl groups. The eight aromatic protons typically appear as a complex set of multiplets in the downfield region (approximately 7.20-7.90 ppm), arising from spin-spin coupling. The protons H4/H5 are often shifted further downfield due to their proximity to the neighboring aromatic ring.

The two methyl groups give rise to sharp singlet signals in the upfield region. The protons of the methyl group directly attached to the C9 position are expected around 1.70 ppm, while the methoxy (B1213986) protons of the ester group are anticipated at a more deshielded position, typically around 3.60 ppm, due to the influence of the adjacent oxygen atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded, appearing around 175 ppm. The quaternary C9 carbon, substituted with two groups, is also characteristically shifted. The aromatic carbons of the fluorene skeleton resonate in the typical range of 120-150 ppm. The methyl carbons appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Note: These are predicted values based on the analysis of analogous compounds and standard chemical shift increments. Actual experimental values may vary slightly.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1, 8~7.80 (d)~128.0
2, 7~7.35 (t)~127.5
3, 6~7.45 (t)~125.0
4, 5~7.60 (d)~120.0
9-~55.0
4a, 4b-~148.0
8a, 9a-~140.0
9-CH₃~1.70 (s)~26.0
C=O-~175.0
O-CH₃~3.60 (s)~52.0

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing the complete bonding network. mdpi.comacs.orgacs.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent aromatic protons within each benzene (B151609) ring of the fluorene system (e.g., H1 with H2, H2 with H3, etc.), allowing for the sequential assignment of these protons. No cross-peaks would be observed for the methyl singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This technique would definitively link each aromatic proton signal to its corresponding carbon signal and connect the methyl proton singlets to their respective methyl carbon signals, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which helps in assembling the molecular fragments. sdsu.eduyoutube.com Key HMBC correlations for this molecule would include:

Correlations from the 9-CH₃ protons to the quaternary C9 carbon and the carbonyl carbon (C=O).

Correlations from the methoxy (O-CH₃) protons to the carbonyl carbon (C=O).

Correlations from the aromatic protons H1 and H8 to the quaternary C9 carbon, confirming the connection of the aromatic rings to the central five-membered ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Vibrational Modes of the Ester Carbonyl and Fluorene Moiety

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This band is typically observed in the range of 1725-1745 cm⁻¹. Its precise position can be influenced by the electronic environment and molecular conformation.

The fluorene moiety gives rise to several characteristic vibrational modes:

Aromatic C-H stretching: These vibrations appear as a group of sharp, medium-intensity bands above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

Aromatic C=C stretching: Multiple bands of varying intensity are found in the 1450-1620 cm⁻¹ region, which are characteristic of the aromatic ring system.

C-H in-plane and out-of-plane bending: These vibrations produce a complex pattern of bands in the fingerprint region (below 1300 cm⁻¹). Strong absorptions between 730-770 cm⁻¹ are typically indicative of ortho-disubstituted benzene rings.

The ester group also shows characteristic C-O stretching vibrations, usually as two distinct bands in the 1000-1300 cm⁻¹ region.

Table 2: Principal IR and Raman Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100 - 3020MediumMedium
Aliphatic C-H Stretch (CH₃)3000 - 2850MediumMedium
Ester C=O Stretch1745 - 1725StrongWeak
Aromatic C=C Stretch1620 - 1450Medium-StrongStrong
Ester C-O Stretch1300 - 1000StrongWeak
Aromatic C-H Out-of-Plane Bend900 - 730StrongWeak

Analysis of Hydrogen Bonding Interactions and Conformational Effects

As this compound lacks any strong hydrogen bond donor groups (like -OH or -NH), intramolecular hydrogen bonding is not a feature of its structure. Intermolecular interactions in the solid state would be dominated by weaker van der Waals forces and C-H···π interactions. mdpi.com

Conformational effects primarily relate to the steric hindrance at the highly substituted C9 position. The presence of both a methyl group and a methoxycarbonyl group on the same carbon atom restricts the rotation around the C9-C(O) bond. This steric crowding can influence the electronic environment of the carbonyl group, potentially causing slight shifts in its vibrational frequency compared to less hindered esters. Crystal structure analyses of similar 9,9-disubstituted fluorene derivatives have shown that packing effects can cause slight twisting of the fluorene unit, which could also subtly affect the vibrational spectra. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to study its fragmentation pathways upon ionization, which provides further structural verification. The nominal molecular weight of the compound is 238 g/mol . sytracks.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 238. This peak is expected to be relatively intense due to the stability of the aromatic fluorene system. The fragmentation pattern is dictated by the cleavage of the ester group and the stability of the resulting carbocations.

The primary fragmentation pathways are predicted to be:

Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond results in the formation of an acylium ion at m/z 207. This is often a prominent peak in the mass spectra of methyl esters.

Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the bond between C9 and the carbonyl carbon leads to the formation of the stable 9-methylfluorenyl cation at m/z 179. This is expected to be a very significant peak, possibly the base peak, due to the stability of this tertiary carbocation adjacent to an aromatic system.

Further Fragmentation: The ion at m/z 179 can subsequently lose a hydrogen atom to form an ion at m/z 178 or undergo further rearrangements. The fragmentation of the 9-methylfluorene (B46981) core often involves the loss of a methyl radical (•CH₃) from the molecular ion or from the m/z 179 fragment, leading to the fluorenyl cation at m/z 165, which is a common fragment in the mass spectra of fluorene derivatives. nist.gov

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment IonFormulaNotes
238[M]⁺˙[C₁₆H₁₄O₂]⁺˙Molecular Ion
207[M - •OCH₃]⁺[C₁₅H₁₁O]⁺Loss of methoxy radical
179[M - •COOCH₃]⁺[C₁₄H₁₁]⁺Loss of methoxycarbonyl radical (likely base peak)
178[C₁₄H₁₀]⁺˙[C₁₄H₁₁ - H]⁺Loss of H from m/z 179
165[C₁₃H₉]⁺[C₁₄H₁₁ - CH₃ + H]⁺Loss of methyl group, fluorenyl cation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

For this compound, with a molecular formula of C₁₆H₁₄O₂, the theoretical exact mass can be calculated with high precision. HRMS analysis would verify this composition by comparing the experimentally measured m/z value of the molecular ion to the calculated value. The close agreement between these values provides definitive evidence of the elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. While specific experimental HRMS data for this exact compound is not widely published, the expected values for its primary ionic forms are presented below.

**Table 1: Theoretical HRMS Data for this compound (C₁₆H₁₄O₂) **

Ion Species Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺• [C₁₆H₁₄O₂]⁺• 238.09938
Protonated Adduct [M+H]⁺ [C₁₆H₁₅O₂]⁺ 239.10721

Elucidation of Fragmentation Patterns and Ion Chemistry

Electron Ionization Mass Spectrometry (EI-MS) provides critical information about a molecule's structure by inducing fragmentation into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint. The energetically unstable molecular ions break apart in predictable ways, often governed by the formation of stable carbocations or neutral losses. libretexts.org

For this compound, the fragmentation is dictated by the ester functional group and the stable fluorenyl core. Key fragmentation pathways initiated by electron impact would include:

α-Cleavage: The most common fragmentation for esters involves the cleavage of bonds adjacent to the carbonyl group. miamioh.edu This can lead to the loss of the methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion at m/z 207.

Loss of the Ester Group: Cleavage of the C-C bond between the fluorene ring and the carboxylate group can result in the loss of the entire carbomethoxy radical (•COOCH₃, 59 Da). This would generate a 9-methylfluorenyl cation at m/z 179.

Loss of the C9-Methyl Group: Fragmentation can also be initiated by the cleavage of the methyl group from the C9 position, leading to the loss of a methyl radical (•CH₃, 15 Da) and the formation of an ion at m/z 223. This resulting cation is stabilized by the aromatic system.

Formation of the Fluorenyl Cation: Subsequent fragmentation of the [M-CH₃]⁺ or [M-COOCH₃]⁺ ions can lead to the formation of the highly stable fluorenyl cation (C₁₃H₉⁺) at m/z 165.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Proposed Fragment Ion Formula Mass-to-Charge Ratio (m/z) Neutral Loss
[M - •CH₃]⁺ [C₁₅H₁₁O₂]⁺ 223 •CH₃
[M - •OCH₃]⁺ [C₁₅H₁₁O]⁺ 207 •OCH₃
[M - •COOCH₃]⁺ [C₁₄H₁₁]⁺ 179 •COOCH₃

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the spatial orientation of molecules, which dictates the macroscopic properties of the material.

Determination of Crystal Packing Modes and Intermolecular Interactions

The manner in which molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In analogues such as 9,9-disubstituted fluorene derivatives, the crystal packing is primarily directed by weak, non-polar forces due to the largely hydrocarbon nature of the molecules. mdpi.com

Table 3: Intermolecular Interactions in 9,9-dimethyl-9H-fluorene (Analogue)

Interaction Type Donor/Acceptor Details Distance (Å) Angle (°) Reference

Analysis of Conformational Preferences in the Crystalline State

The conformation of a molecule in the solid state is often a low-energy state influenced by the constraints of crystal packing. The fluorene unit itself is nearly planar, but substitution at the C9 position and intermolecular forces can induce slight distortions. mdpi.comnih.gov

In the crystal structures of 9,9-disubstituted fluorene derivatives, the two benzene rings of the fluorene moiety are often slightly twisted relative to each other. For 9,9-dimethyl-9H-fluorene, this inclination angle is reported to be 5.8(2)°. mdpi.com This minor deviation from planarity is attributed to packing effects. mdpi.com The C9 carbon atom maintains a tetrahedral geometry, accommodating the two substituents. For this compound, the C9 atom would similarly be sp³-hybridized, with the methyl and carbomethoxy groups oriented tetrahedrally. The rotational conformation of the methyl ester group (-COOCH₃) would be influenced by steric hindrance and the optimization of intermolecular contacts within the crystal lattice.

Computational and Theoretical Studies on Methyl 9 Methylfluorene 9 Carboxylate Systems

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure of Methyl 9-methylfluorene-9-carboxylate. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and spatial distribution of these orbitals are critical in determining how the molecule interacts with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, FMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the fluorene (B118485) backbone, the methyl group, and the carboxylate moiety can be visualized to identify these reactive centers.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.10

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are color-coded to indicate regions of positive and negative electrostatic potential. Red regions, indicating negative potential, are associated with electron-rich areas and are susceptible to electrophilic attack. Blue regions, representing positive potential, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a high electron density around the oxygen atoms of the carboxylate group, making them potential sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide detailed information about its conformational flexibility, dynamics, and interactions with its environment.

The fluorene core of this compound is relatively rigid, but the methyl and carboxylate groups at the C9 position can exhibit rotational freedom. MD simulations can be employed to analyze the rotational barriers associated with the C-C and C-O single bonds in the ester group.

Steric hindrance between the methyl group, the carboxylate group, and the fluorene ring system can significantly influence the preferred conformations of the molecule. By analyzing the trajectories from MD simulations, it is possible to identify the most stable conformers and the energetic barriers between them. This information is crucial for understanding how the molecule's shape affects its reactivity and interactions with other molecules.

Table 2: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound

Dihedral Angle Rotational Barrier (kcal/mol)
C8a-C9-C(O)-O 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

The conformation and dynamics of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly include solvent molecules to provide a realistic model of the solvated system. By performing simulations in different solvents, it is possible to investigate how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of this compound.

For instance, in a polar solvent, conformations that expose the polar carboxylate group to the solvent may be favored. In contrast, in a nonpolar solvent, more compact conformations that minimize the exposure of polar groups might be more stable. These solvent-induced conformational changes can have a profound impact on the molecule's reactivity and spectroscopic properties.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products.

A critical aspect of this analysis is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to occur. Quantum chemical calculations can be used to determine the geometry and energy of the transition state, providing valuable insights into the reaction mechanism and kinetics. For example, the hydrolysis of the ester group in this compound could be modeled to understand the mechanism and predict the reaction rate.

Computational Elucidaion of Reaction Mechanisms

The hydrolysis of esters is a fundamental reaction in organic chemistry, and computational studies have been instrumental in elucidating the mechanistic pathways. figshare.comacs.org For esters like this compound, hydrolysis can be catalyzed by either acids or bases. ucoz.com

Computational models, particularly using DFT, have detailed the stepwise processes involved in these reactions. For instance, in base-catalyzed hydrolysis (saponification), the mechanism is generally understood to involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the carbon-oxygen bond, releasing a carboxylate anion and an alcohol. ucoz.comnih.gov

Studies on analogous systems reveal that the reaction proceeds through a mechanism involving four main steps:

Nucleophilic Attack: The nucleophile (e.g., a hydroxide ion) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. nih.gov

Intermediate Collapse: The intermediate collapses, leading to the formation of an acyl-enzyme complex in enzymatic reactions, or directly to products in simple chemical hydrolysis, releasing the alcohol portion. nih.gov

Secondary Nucleophilic Attack: A water molecule then attacks the acyl intermediate. nih.gov

Product Release: The final step is the release of the second product, the carboxylic acid (or its conjugate base). nih.gov

The stability of the fluorenyl system, particularly the potential for the formation of a stable carbanion at the C9 position, makes the mechanistic study of this specific ester particularly interesting, although detailed computational studies remain a niche area of research.

Calculation of Activation Energies and Reaction Rates

A critical aspect of computational chemistry is its ability to quantify the energetics of a reaction pathway, including the calculation of activation energies (ΔG‡), which are essential for predicting reaction rates. While specific, detailed calculations for this compound are not widely published, data from related systems provide valuable insights.

For example, computational studies on the oxidation of 9-methylfluorene (B46981) (a closely related parent compound) show how substituents at the C9 position influence reaction barriers. In the gas-phase formation of dibenzofuran (B1670420) from 9-methylfluorene, the ring-opening of an intermediate has a calculated activation enthalpy of 23.14 kcal/mol. mdpi.com This is lower than that for the unsubstituted fluorene (26.82 kcal/mol), indicating that the methyl group facilitates this particular reaction step. mdpi.com

In the context of ester hydrolysis, the activation free energy for the slow hydrolysis of simple esters in pure water is typically in the range of 21-28 kcal/mol. researchgate.net More complex computational models involving enzymatic hydrolysis by carboxylesterases have also been developed, showing how the enzyme environment lowers the activation barriers for hydrolysis. nih.gov These general findings suggest that the activation energy for the hydrolysis of this compound would fall within a predictable range, influenced by solvent and catalytic conditions.

Table 1: Calculated Activation Enthalpies for Ring-Opening Reactions of Fluorene Derivatives

CompoundActivation Enthalpy (kcal/mol)
Fluorene26.82 mdpi.com
9-methylfluorene23.14 mdpi.com
9-fluorenone (B1672902)15.85 mdpi.com

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are highly effective in predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly used to predict electronic spectra (UV-Vis), while standard DFT calculations can accurately forecast vibrational spectra (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgworldscientific.com

For fluorene derivatives, computational studies have successfully predicted UV-Vis absorption maxima. indexcopernicus.com For example, DFT calculations using the B3LYP functional have been applied to various substituted fluorenes to determine their electronic and optical properties. indexcopernicus.comchemrxiv.orgnih.gov These studies show that the position and nature of substituents significantly impact the absorption spectra. For instance, the UV-Vis absorption maximum for the parent fluorene is calculated to be around 320 nm. indexcopernicus.com The introduction of functional groups, such as the methyl and carboxylate groups in this compound, would be expected to cause shifts in these absorption bands.

Vibrational spectroscopy is another area where theoretical calculations provide deep insights. The infrared (IR) spectrum of an ester is characterized by strong absorption bands corresponding to the C=O and C-O stretching vibrations. spectroscopyonline.com Typically, the C=O stretch appears around 1755-1735 cm⁻¹, while two C-O stretches are found between 1300 and 1000 cm⁻¹. spectroscopyonline.com Theoretical calculations on fluorene and its derivatives have been used to assign vibrational frequencies, noting that characteristic bands for the fluorene group appear in the 1600 cm⁻¹ region, corresponding to C-C stretching and ring deformation modes. researchgate.net

Table 2: Typical Infrared Absorption Frequencies for Esters

Vibrational ModeTypical Frequency Range (cm⁻¹)
C=O Stretch1755 - 1735 spectroscopyonline.com
C-C-O Stretch1210 - 1160 spectroscopyonline.com
O-C-C Stretch~1100 - 1000 spectroscopyonline.com

Applications and Advanced Utilities of Methyl 9 Methylfluorene 9 Carboxylate in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block

The inherent structural features of the fluorene (B118485) system within Methyl 9-methylfluorene-9-carboxylate provide a robust platform for constructing larger, more intricate molecular architectures. The C-9 position is particularly reactive, allowing for a variety of chemical transformations.

Fluorene derivatives are widely recognized for their applications in materials science, particularly in the development of organic semiconductors, light-emitting diodes (OLEDs), and solar cells. The rigid and highly fluorescent nature of the fluorene core makes it an ideal component for these advanced materials. This compound, possessing this core structure, serves as a foundational element for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other functionalized fluorene derivatives.

The C-9 position, already substituted with a methyl and a methoxycarbonyl group, provides steric bulk that can influence the long-term stability of materials derived from it. Synthetic strategies can involve the transformation of the ester group into other functionalities, which can then participate in cyclization or cross-coupling reactions to extend the aromatic system, building larger, conjugated structures.

Chirality is a critical feature in many pharmaceutical compounds and advanced materials. While this compound is itself achiral, it is a direct precursor to optically active fluorene derivatives. A common and effective strategy for obtaining enantiopure compounds is through the chemical resolution of a racemic mixture.

This can be achieved via the following synthetic pathway:

Hydrolysis: The methyl ester of this compound is first hydrolyzed under basic conditions to yield its corresponding carboxylic acid, 9-methylfluorene-9-carboxylic acid.

Diastereomer Formation: The resulting racemic acid is then reacted with a chiral resolving agent, such as an optically pure amine or an alcohol like L-menthol. This reaction forms a mixture of diastereomeric amides or esters.

Separation: Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point, and chromatographic retention). This allows for their separation using standard laboratory techniques like fractional crystallization or chromatography.

Cleavage: Once separated, the chiral auxiliary is cleaved from the desired diastereomer to yield the enantiomerically pure 9-methylfluorene-9-carboxylic acid, which can then be used in further stereospecific syntheses.

Development of Advanced Carbonylation Methodologies

One of the most significant applications of this compound is indirect, stemming from its conversion into a specialized reagent that has revolutionized palladium-catalyzed carbonylation reactions. By serving as the precursor to 9-Methylfluorene-9-carbonyl chloride, it facilitates safer and more convenient methods for introducing carbonyl groups into organic molecules.

Carbon monoxide (CO) is a fundamental C1 building block in organic synthesis, but its high toxicity and flammability pose significant handling challenges and safety risks in a laboratory setting. acs.orgnih.gov To circumvent these issues, solid carbon monoxide precursors have been developed. 9-Methylfluorene-9-carbonyl chloride, commonly known by the trade name COgen, is a bench-stable, crystalline solid that serves as a highly efficient and reliable source of gaseous CO. sigmaaldrich.commanchesterorganics.comsigmaaldrich.com

COgen releases carbon monoxide in a controlled and nearly quantitative manner upon activation with a palladium catalyst. sigmaaldrich.commanchesterorganics.com This process is often conducted in a specialized two-chamber reactor system (e.g., COware), which physically separates the CO generation from the carbonylation reaction. acs.orgnih.govmanchesterorganics.com In one chamber, COgen decomposes to release a precise, stoichiometric amount of CO, which then diffuses into the second chamber containing the substrate and catalyst for the carbonylation reaction. acs.orgnih.gov This innovative setup eliminates the need for handling pressurized cylinders of toxic CO gas, making carbonylation chemistry more accessible and safer for routine laboratory use. acs.orgsigmaaldrich.com

The CO generated from COgen is functionally equivalent to that from a pressurized cylinder and can be used in a wide variety of palladium-catalyzed carbonylation reactions. manchesterorganics.com This has enabled the synthesis of numerous important carbonyl-containing compounds, such as ketones, amides, and esters, which are prevalent in pharmaceuticals and functional materials. sigmaaldrich.comrsc.org The use of COgen and its isotopically labeled counterparts (e.g., ¹³COgen) also provides a straightforward method for synthesizing ¹³C-labeled compounds, which are valuable in mechanistic studies and as tracers. acs.orgsigmaaldrich.comnih.gov

The versatility of this methodology is demonstrated across a range of synthetic transformations.

Table 1: Examples of Palladium-Catalyzed Carbonylation Reactions Using COgen

Reaction Type Description Product Class Citations
Aminocarbonylation Coupling of an aryl halide, CO, and an amine. Amides acs.orgresearchgate.net
Alkoxycarbonylation Coupling of an aryl halide, CO, and an alcohol. Esters sigmaaldrich.com
Carbonylative Heck Reaction A three-component coupling of an aryl halide, an olefin, and CO. α,β-Unsaturated Ketones sigmaaldrich.comresearchgate.netnih.gov
Carbonylative Suzuki Coupling A three-component coupling of an aryl halide, an arylboronic acid, and CO. Unsymmetrical Biaryl Ketones sigmaaldrich.comnih.govresearchgate.netacs.org
Carbonylative Sonogashira Coupling Coupling of an aryl halide, a terminal alkyne, and CO. Propargylic Ketones acs.org

| Double Carbonylation | Incorporation of two CO molecules to form an α-ketoamide. | α-Ketoamides | acs.orgsigmaaldrich.com |

This system has been successfully applied to the synthesis of complex molecules, including the triglyceride-regulating drug fenofibrate (B1672516) and its ¹³C-labeled version. nih.govacs.org

Synthesis of Specialized Chemical Reagents and Intermediates

The primary role of this compound as a specialized intermediate is its function as the direct precursor to 9-methylfluorene-9-carboxylic acid and, subsequently, to 9-Methylfluorene-9-carbonyl chloride (COgen). The synthesis involves the saponification (hydrolysis) of the methyl ester to the carboxylic acid, followed by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the acyl chloride, COgen. This transformation converts a stable, easily handled ester into a highly valuable and reactive reagent that underpins the advanced carbonylation methodologies described above. Therefore, the principal utility of this compound lies in its role as the key starting material for this safe and effective carbon monoxide source.

Table of Mentioned Compounds

Compound Name
This compound
9-Methylfluorene-9-carbonyl Chloride (COgen)
9-methylfluorene-9-carboxylic acid
Carbon Monoxide
Fenofibrate
L-menthol
Thionyl chloride

Precursors for Other Functional Group Transformations

This compound is a versatile precursor for a variety of functional group transformations, allowing for the synthesis of other important fluorene derivatives. The ester functionality, along with the methyl group at the 9-position, can be readily modified to introduce new chemical entities.

Key transformations include:

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 9-methylfluorene-9-carboxylic acid. This carboxylic acid is a valuable intermediate for the synthesis of other derivatives such as acyl chlorides, amides, and other esters.

Reduction to Alcohol: The ester can be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to afford (9-methyl-9H-fluoren-9-yl)methanol. This alcohol can be further utilized in nucleophilic substitution reactions or oxidized to the corresponding aldehyde.

Aminolysis to Amide: Direct reaction with ammonia (B1221849) or primary/secondary amines can convert the methyl ester into the corresponding 9-methylfluorene-9-carboxamide. The availability of 9-methyl-9H-fluorene-9-carboxamide from commercial suppliers underscores the utility of this transformation. sytracks.com

These fundamental transformations are summarized in the table below:

Starting MaterialReagents and ConditionsProduct
This compoundH₃O⁺ or OH⁻, heat9-methylfluorene-9-carboxylic acid
This compound1. LiAlH₄, Et₂O; 2. H₂O(9-methyl-9H-fluoren-9-yl)methanol
This compoundR¹R²NH, heat9-methyl-9-R¹R²-carboxamide

Development of Fluorene-based Ligands or Catalysts

The fluorene scaffold is a privileged structure in the design of ligands for catalysis due to its rigid and bulky nature, which can influence the steric and electronic properties of metal complexes. cfmot.de this compound serves as a key starting material for the synthesis of novel fluorene-based ligands, particularly phosphine (B1218219) ligands.

A potential synthetic pathway to a fluorene-based phosphine ligand commences with the reduction of this compound to (9-methyl-9H-fluoren-9-yl)methanol, as previously described. This alcohol can then be converted to the corresponding halide, for instance, by reaction with thionyl chloride to yield 9-(chloromethyl)-9-methyl-9H-fluorene. Subsequent reaction with a phosphide (B1233454) source, such as lithium diphenylphosphide (LiPPh₂), would furnish the desired phosphine ligand, (9-methyl-9H-fluoren-9-yl)methyl)diphenylphosphine.

These phosphine ligands can be coordinated to various transition metals, such as rhodium, palladium, and ruthenium, to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. rsc.orgresearchgate.net The steric bulk imparted by the 9,9-disubstituted fluorene backbone can enhance the stability and selectivity of the resulting metal catalysts.

Isotopic Labeling Applications in Mechanistic and Synthetic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the fate of molecules in complex chemical processes. This compound and its derivatives are amenable to isotopic labeling, which can provide valuable insights into their reactivity.

Specifically, the introduction of a carbon-13 (¹³C) label at the carbonyl position can be achieved through the use of ¹³C-labeled 9-methyl-9H-fluorene-9-carbonyl chloride. sigmaaldrich.com This labeled acyl chloride, which can be synthesized from the corresponding ¹³C-labeled carboxylic acid, serves as a precursor for generating ¹³C-labeled this compound. Such labeled esters are invaluable in mechanistic studies of reactions involving the carbonyl group, such as palladium-catalyzed carbonylation reactions. researchgate.net By tracking the ¹³C label, chemists can follow the course of the carbon monoxide insertion and subsequent transformations.

Furthermore, deuterium (B1214612) (²H) labeling can be employed to probe reaction mechanisms involving C-H bond activation. For instance, deuterium can be incorporated at specific positions on the fluorenyl ring system to study the mechanism of electrophilic aromatic substitution. researchgate.net By observing the kinetic isotope effect and the position of the deuterium label in the products, detailed information about the transition state and the reaction pathway can be obtained.

The availability of isotopically labeled precursors highlights the potential for using this compound in sophisticated mechanistic investigations.

Emerging Research Frontiers and Prospective Avenues for Methyl 9 Methylfluorene 9 Carboxylate

Innovations in Green Chemistry for Synthesis and Transformation Protocols

The principles of green chemistry are increasingly integral to the development of new synthetic routes, aiming to minimize environmental impact and enhance safety. For Methyl 9-methylfluorene-9-carboxylate, significant research efforts are anticipated in the development of more sustainable synthesis and transformation protocols.

One promising area is the application of phase-transfer catalysis (PTC) . This methodology facilitates reactions between substances in different phases, often allowing for the use of water as a solvent, thereby reducing the reliance on volatile organic compounds. fzgxjckxxb.comcrdeepjournal.org The synthesis of this compound, which involves alkylation and esterification steps, could be rendered more environmentally friendly through PTC by enabling the use of aqueous-organic biphasic systems, potentially leading to milder reaction conditions and simplified product isolation. Another green catalytic approach involves the use of bifunctional ionic liquids , which can be designed to catalyze specific reactions, such as the condensation steps in the formation of fluorene (B118485) frameworks, and are often recyclable. nih.gov

The use of alternative energy sources is another key aspect of green chemistry. Ultrasound-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields in shorter timeframes and at lower temperatures. nih.gov The application of sonication to the synthesis of this compound could significantly reduce the energy consumption of the process.

Furthermore, the selection of greener reagents is paramount. For instance, the alkylation of the fluorene core, a key step in the synthesis of the target molecule, can be achieved using alcohols in the presence of a simple base like potassium tert-butoxide, which presents a more benign alternative to traditional alkyl halides. researchgate.net

Green Chemistry InnovationPotential Impact on this compound
Phase-Transfer CatalysisReduced organic solvent usage, milder reaction conditions, and easier purification.
Bifunctional Ionic LiquidsRecyclable catalysts with high selectivity for key synthetic steps.
Ultrasound-Assisted SynthesisAccelerated reaction rates, reduced energy consumption, and potentially improved yields.
Use of Greener ReagentsReplacement of hazardous alkyl halides with alcohols for a safer and more sustainable process.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and seamless scalability. aidic.it The integration of continuous flow technology into the synthesis of this compound is a significant area of future development. The precise control over temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities. aidic.itresearchgate.net

A key advantage of flow chemistry is the ability to perform multi-step syntheses in a "telescoped" fashion , where the output of one reactor is directly fed into the next. nih.gov This eliminates the need for intermediate workup and purification steps, leading to a more efficient and less wasteful process. For a multi-step synthesis like that of this compound, this approach could drastically reduce production time and cost.

Furthermore, the combination of continuous flow systems with automated synthesis platforms allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.govchemrxiv.org This automated approach can accelerate the discovery of new derivatives of this compound with tailored properties. The inherent safety benefits of flow chemistry, particularly when dealing with hazardous reagents or exothermic reactions, make it an attractive technology for the industrial production of this and related compounds. nih.gov

Continuous Flow and Automation AspectBenefit for this compound
Precise Reaction ControlHigher yields and selectivities in synthetic steps.
Telescoped SynthesisStreamlined process with reduced waste and production time.
Automated PlatformsRapid optimization and high-throughput synthesis of derivatives.
Enhanced SafetyMinimized risk when handling hazardous materials and reactions.

Advanced Characterization Techniques for In Situ Monitoring of Reaction Progress

A deep understanding of reaction kinetics and mechanisms is fundamental to process optimization and control. The development of advanced spectroscopic techniques for in situ and operando monitoring is revolutionizing our ability to study chemical transformations in real-time. For the synthesis of this compound, techniques like operando Raman and infrared (IR) spectroscopy are poised to provide unprecedented insights. ornl.govenergy.govnih.gov

Operando Raman spectroscopy allows for the investigation of the vibrational modes of molecules under actual reaction conditions, providing information on the structure of catalysts, intermediates, and products as the reaction progresses. ornl.govnih.gov This could be instrumental in elucidating the mechanism of the crucial C-C and C-O bond-forming steps in the synthesis of this compound.

Similarly, in situ IR spectroscopy can track the changes in the concentration of species containing specific functional groups, enabling the determination of reaction rates and the identification of short-lived intermediates. When coupled with online mass spectrometry , these spectroscopic methods can offer a comprehensive, real-time analysis of the entire reaction system. ornl.gov

Advanced Characterization MethodApplication to this compound Synthesis
Operando Raman SpectroscopyElucidation of reaction mechanisms and catalyst behavior in real-time.
In Situ Infrared SpectroscopyKinetic studies and detection of transient intermediates.
Online Mass SpectrometryContinuous monitoring of product formation and byproduct generation.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The inherent reactivity of the fluorene scaffold provides a rich playground for the discovery of novel chemical transformations. Research into the reactivity of this compound is expected to move beyond conventional functionalization towards more innovative and unprecedented reactions.

A particularly exciting frontier is photocatalysis , which utilizes light to drive chemical reactions. nih.gov Photocatalytic methods, often proceeding under mild conditions, could enable novel C-H functionalization reactions on the aromatic rings of this compound, allowing for the introduction of a wide array of functional groups that are difficult to install using traditional methods.

The continued development of palladium-catalyzed cross-coupling reactions also presents new opportunities for the derivatization of the fluorene core. rsc.org These powerful methods could be employed to construct complex molecules from this compound, leading to materials with novel electronic or optical properties.

Furthermore, the unique steric and electronic environment at the C9 position of the fluorene nucleus in this compound could be exploited to explore novel rearrangements or cycloaddition reactions, potentially leading to the discovery of entirely new classes of fluorene-based compounds.

Frontier of ReactivityPotential for this compound
PhotocatalysisDirect and selective functionalization of C-H bonds on the fluorene backbone.
Advanced Cross-CouplingSynthesis of highly functionalized derivatives with tailored properties.
Unprecedented TransformationsDiscovery of novel molecular architectures and reaction pathways.

Synergistic Approaches Combining Experimental and Computational Research in Fluorene Chemistry

The synergy between experimental and computational chemistry is a powerful driver of innovation in modern chemical research. For this compound, a combined approach is essential for accelerating the pace of discovery and development.

Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the geometric, electronic, and spectroscopic properties of molecules, as well as for elucidating reaction mechanisms. mdpi.com In the context of this compound, DFT can be employed to model its reactivity, predict the outcomes of unknown reactions, and guide the design of new derivatives with specific desired properties.

Experimental studies provide the crucial real-world data needed to validate and refine computational models. This iterative feedback loop between theory and experiment is critical for building a robust understanding of the structure-property relationships that govern the behavior of this compound. Such a synergistic approach will be instrumental in the rational design of new materials, catalysts, and synthetic strategies based on this versatile fluorene derivative.

Synergistic MethodologyContribution to this compound Research
Computational Chemistry (DFT)Prediction of molecular properties and reaction pathways to guide experimental design.
Experimental Synthesis and CharacterizationValidation of theoretical models and discovery of new phenomena.
Integrated Rational DesignAccelerated development of new materials and applications based on a fundamental understanding.

Q & A

Q. Q1. What are the key physicochemical properties of methyl 9-methylfluorene-9-carboxylate, and how are these determined experimentally?

A1. Key properties include molecular weight (238.28 g/mol), purity (≥95%), melting point, and solubility in organic solvents. These are determined via:

  • GC/MS or HPLC for purity and molecular weight verification .
  • Differential Scanning Calorimetry (DSC) for melting point analysis .
  • Solubility tests in solvents like dichloromethane, THF, or methanol, monitored by UV-Vis spectroscopy or NMR .
  • Density and refractive index measurements using standardized laboratory equipment .

Q. Q2. What synthetic routes are commonly used to prepare this compound?

A2. The compound is synthesized via:

  • Esterification : Reacting 9-methylfluorene-9-carbonyl chloride with methanol under basic conditions (e.g., pyridine or DMAP) .
  • Direct carboxylation : Using CO gas or phosgene derivatives in the presence of a methylating agent .
  • Quality control : Reaction progress is monitored by TLC or in situ FTIR to confirm ester bond formation .

Q. Q3. How should researchers safely handle this compound in the laboratory?

A3. Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported toxicity data for this compound?

A4. Conflicting toxicity data may arise from differences in purity, assay methods, or model systems. To address this:

  • Standardize purity : Use HPLC to ensure ≥95% purity before toxicity assays .
  • Comparative studies : Perform parallel assays (e.g., Ames test, zebrafish embryotoxicity) using identical protocols .
  • Meta-analysis : Review data from multiple SDS sheets and peer-reviewed studies to identify consensus or outliers .

Q. Q5. What advanced characterization techniques are used to study the stability of this compound under varying reaction conditions?

A5. Stability is assessed via:

  • Accelerated degradation studies : Expose the compound to heat, light, or humidity and analyze decomposition products via LC-MS .
  • Kinetic profiling : Use NMR to track structural changes under acidic/basic conditions .
  • Computational modeling : Predict degradation pathways using DFT calculations (e.g., Gaussian software) .

Q. Q6. How can researchers optimize the use of this compound as a building block in polymer synthesis?

A6. Optimization strategies include:

  • Co-polymerization screening : Test reactivity with monomers like styrene or acrylates under radical or ionic conditions .
  • Catalyst selection : Evaluate Lewis acids (e.g., BF₃·OEt₂) to enhance reaction efficiency .
  • Morphology analysis : Use SEM or AFM to study polymer crystallinity and thermal stability via TGA-DSC .

Q. Q7. What methodologies are recommended for analyzing environmental persistence of this compound?

A7. Environmental impact is assessed through:

  • Biodegradation assays : Incubate with soil or microbial consortia and quantify residual compound via GC-MS .
  • Aquatic toxicity tests : Expose Daphnia magna or algae to measure EC₅₀ values .
  • Adsorption studies : Use HPLC to evaluate binding to organic matter in simulated ecosystems .

Methodological Considerations

Q. Q8. How should researchers design experiments to minimize byproduct formation during esterification of 9-methylfluorene-9-carboxylic acid?

A8. Key steps include:

  • Stoichiometric control : Use excess methanol to shift equilibrium toward ester formation .
  • Catalyst optimization : Replace traditional bases (e.g., H₂SO₄) with milder agents like DMAP to reduce side reactions .
  • In situ monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. Q9. What analytical approaches are used to differentiate this compound from structurally similar fluorene derivatives?

A9. Differentiation methods include:

  • High-resolution mass spectrometry (HRMS) : Confirm exact mass and isotopic patterns .
  • ²⁵¹⁵C NMR : Compare carbonyl (C=O) and methyl ester (OCH₃) chemical shifts .
  • X-ray crystallography : Resolve crystal structure to confirm substituent positions .

Q. Q10. How can computational tools aid in predicting the reactivity of this compound in novel reactions?

A10. Computational strategies involve:

  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Transition state modeling : Use Gaussian or ORCA to simulate reaction pathways and energy barriers .
  • Solvent effects : Apply COSMO-RS to predict solubility and reaction rates in different media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.